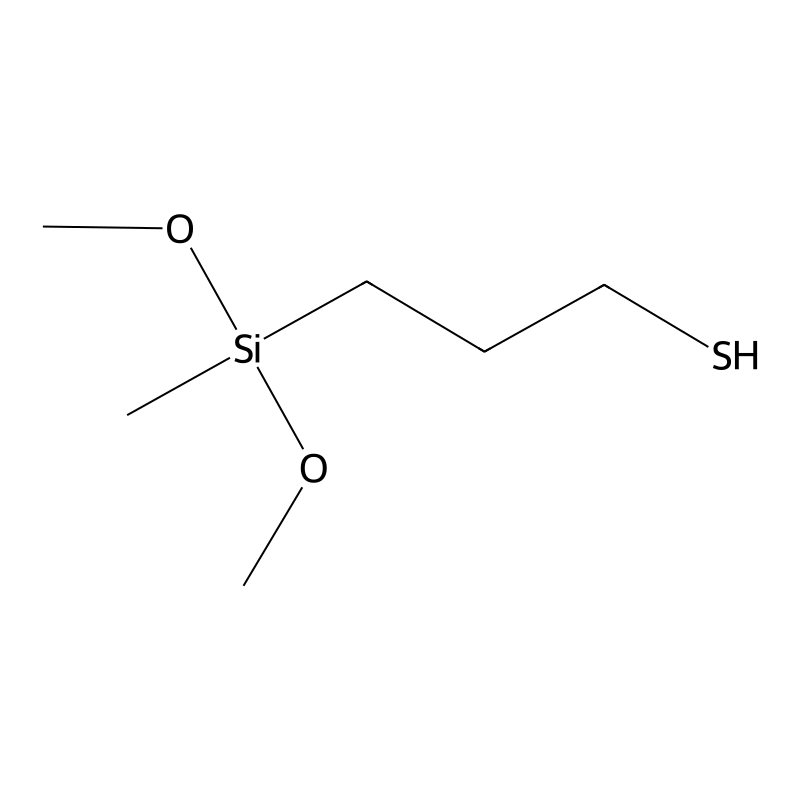

3-Mercaptopropylmethyldimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Methoxy (-OCH3) groups: These groups readily react with hydroxyl (OH) groups on various surfaces, forming siloxane (Si-O-Si) bonds. This creates a strong covalent linkage between MPDMS and the substrate [].

- Mercapto (-SH) group: This thiol group offers versatility for further chemical reactions. It can participate in thiol-ene click chemistry or form disulfide bonds with other thiol-containing molecules, allowing the attachment of desired functionalities onto the modified surface [].

This combination enables MPDMS to covalently bond to various substrates like glass, metal oxides, and polymers, introducing a monolayer with terminal thiol groups. These surface-bound thiols can then be used for subsequent grafting reactions, tailoring the surface properties for specific research applications.

Here are some examples of how MPDMS is used in surface modification research:

- Immobilization of biomolecules: MPDMS can be used to attach biomolecules like enzymes, antibodies, or DNA strands onto surfaces. The thiol groups on the modified surface can be exploited to create bioconjugates through well-established chemistries [].

- Creating self-assembled monolayers (SAMs): MPDMS can be used to form well-defined and ordered layers of molecules on a substrate. This allows researchers to control the surface properties at the molecular level, influencing phenomena like cell adhesion, wettability, and electron transfer [].

- Functionalization of nanoparticles: MPDMS can be used to modify the surface of nanoparticles, introducing functionalities for targeted drug delivery, bioimaging, or specific catalytic properties [].

Other Research Applications

Beyond surface modification, MPDMS shows potential in other areas of scientific research:

- Synthesis of mesoporous materials: MPDMS can act as a precursor for the synthesis of mesoporous materials, which are ordered structures with pores in the nano-meter range. These materials have applications in catalysis, drug delivery, and separations.

- Development of new polymeric materials: MPDMS can be incorporated into polymer chains during synthesis, introducing cross-linking sites or thiol functionalities for further modifications. This allows researchers to design polymers with tailored properties for specific applications.

3-Mercaptopropylmethyldimethoxysilane is an organosilicon compound characterized by the presence of a thiol group and methoxy groups attached to a propyl chain. Its molecular formula is C₆H₁₆O₂SSi, with a molecular weight of 180.34 g/mol. This compound appears as a clear to straw-colored liquid and has a distinctive sulfide odor. It is notable for its reactivity with moisture, leading to hydrolysis and the formation of silanol groups, which can further polymerize or bond with various substrates .

- Hydrolysis: In the presence of water, the methoxy groups hydrolyze to form silanol groups, releasing methanol. This reaction is crucial for its application in bonding to surfaces and materials.

- Condensation: The silanol groups can condense with each other or with other silanol-containing compounds, forming siloxane bonds and contributing to the formation of silicate networks.

- Thiol Reactions: The thiol group can participate in various reactions, including Michael addition and disulfide bond formation, which are important in organic synthesis and materials science .

The synthesis of 3-Mercaptopropylmethyldimethoxysilane typically involves the following methods:

- Alkylation of Thiol: This method involves reacting mercaptopropyl compounds with methyl dimethoxysilanes under basic conditions to facilitate nucleophilic substitution.

- Hydrosilylation: A more advanced method where alkenes are reacted with silanes in the presence of catalysts, leading to the incorporation of thiol groups into silane structures.

- Direct Silylation: Involves the direct reaction of mercaptoalkanes with silanes containing methoxy groups under controlled conditions .

3-Mercaptopropylmethyldimethoxysilane has diverse applications across various fields:

- Nanotechnology: Used in the preparation of thiol-organosilica nanoparticles which have applications in drug delivery systems and as catalysts.

- Adhesives and Sealants: Acts as a coupling agent to enhance adhesion between organic polymers and inorganic substrates.

- Coatings: Utilized in surface modification processes to impart hydrophobicity or enhance mechanical properties.

- Biocompatible Materials: Investigated for use in biomedical applications due to its potential interactions with biological systems .

Interaction studies involving 3-Mercaptopropylmethyldimethoxysilane focus on its reactivity with various substrates and biological systems. Research has shown that it can effectively bond to metal oxides, enhancing the performance of coatings and adhesives. Additionally, studies on its interaction with biomolecules suggest potential uses in drug delivery systems, although further research is needed to fully understand its biological implications .

Several compounds share structural similarities with 3-Mercaptopropylmethyldimethoxysilane, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Mercaptopropyltrimethoxysilane | C₆H₁₈O₃SSi | Contains trimethoxy groups; used for similar applications but may offer different reactivity. |

| 3-Aminopropyltriethoxysilane | C₈H₁₉NO₃Si | Contains an amine group; used for bonding applications but lacks thiol reactivity. |

| 3-Thiocyanatopropyltriethoxysilane | C₇H₁₃NOSi | Contains a thiocyanate group; offers different chemical reactivity compared to thiols. |

The uniqueness of 3-Mercaptopropylmethyldimethoxysilane lies in its combination of both thiol and methoxy functionalities, allowing it to participate in diverse

Reaction of 3-Chloropropylmethyldimethoxysilane with Sodium Sulfide

The most widely employed synthetic route involves the nucleophilic substitution reaction between 3-chloropropylmethyldimethoxysilane and sodium sulfide, representing a straightforward and efficient approach to mercaptosilane synthesis [1]. This method operates through a substitution mechanism where the sulfide anion displaces the chloride leaving group, forming the desired thiol functionality.

The reaction proceeds under biphasic conditions, typically employing water as the aqueous phase containing dissolved sodium sulfide and an organic phase for the chlorosilane substrate [1]. Phase transfer catalysts such as tetrabutylammonium bromide are essential for facilitating mass transfer between the phases, with typical concentrations ranging from 1-2 weight percent based on the chlorosilane substrate [2].

Optimal reaction conditions have been established through systematic studies, with temperatures ranging from 60-105°C proving most effective [3] [4]. The reaction exhibits strong temperature dependence, with higher temperatures accelerating the substitution rate but potentially leading to increased side reactions and product decomposition. A three-dimensional optimization study revealed that the arch-shaped hyperplane relationship between temperature and reaction time allows determination of optimal conditions that maximize surface coverage while minimizing unwanted reactions [3].

The stoichiometry typically employs a slight excess of sodium sulfide to ensure complete conversion of the chlorosilane precursor. Mass ratios of 3-chloropropylmethyldimethoxysilane to sodium hydrosulfide hydrate commonly range from 650:200, with additional components including phase transfer catalyst (8 parts) and pH regulator sodium carbonate (50 parts) [2].

Catalytic Systems in Thiolation Reactions

The effectiveness of thiolation reactions is significantly enhanced through the use of specialized catalytic systems. Dimethylaminopyridine has emerged as a particularly effective catalyst for mercaptosilane synthesis, functioning as both a nucleophilic catalyst and base in the reaction system [3] [4] [5].

The catalytic mechanism involves the formation of an activated silazane intermediate, which subsequently undergoes nucleophilic attack by the thiolate species. This pathway provides enhanced reactivity compared to direct nucleophilic substitution, enabling milder reaction conditions and improved selectivity [5]. The basic nature of dimethylaminopyridine also facilitates deprotonation of the thiol product, preventing unwanted side reactions that could occur with free thiol groups.

Alternative catalytic systems have been investigated, including various tertiary amines and phosphines [6]. Dimethylphenylphosphine has shown particular promise for thiol-acrylate addition reactions, achieving quantitative conversions within minutes at room temperature under air atmosphere [6]. This catalyst system represents a significant advancement over traditional thermal or photochemical initiation methods.

The selection of appropriate catalysts must consider several factors including reaction temperature, solvent compatibility, and potential for catalyst recovery and recycling. Lewis acids have also been explored for certain thiolation reactions, though their use requires careful control to prevent unwanted side reactions with the silanol functionality [7].

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in determining reaction efficiency, selectivity, and ease of product isolation. The choice of solvent system must balance several competing factors including substrate solubility, reaction kinetics, phase separation characteristics, and environmental considerations.

Toluene has emerged as the preferred solvent for many mercaptosilane synthesis reactions, offering excellent solubility for organosilane substrates while maintaining chemical inertness under typical reaction conditions [3] [4]. The aromatic nature of toluene provides favorable solvation for both reactants and transition states, leading to enhanced reaction rates compared to aliphatic solvents.

Dimethylformamide represents another important solvent choice, particularly for reactions involving ionic nucleophiles [8] [9]. The high dielectric constant and coordinating ability of dimethylformamide facilitate dissolution of ionic reagents while providing stabilization for charged intermediates. Kinetic studies have demonstrated that dimethylformamide can significantly enhance reaction rates for nucleophilic substitution reactions involving thiolate anions [8].

For microwave-assisted syntheses, dimethyl sulfoxide has proven particularly effective due to its high dielectric loss factor, which enables efficient coupling with microwave radiation [10]. The high boiling point of dimethyl sulfoxide also allows reactions to be conducted at elevated temperatures without pressurization, while its polar nature facilitates dissolution of ionic reagents.

Mixed solvent systems have been employed to optimize both reaction kinetics and product isolation. Biphasic water-organic systems allow for efficient reaction between water-soluble ionic reagents and organic substrates while facilitating straightforward product separation [1] [2]. The addition of phase transfer catalysts to such systems enables enhanced mass transfer and reaction rates.

Recent studies have also explored the use of ionic liquids as alternative reaction media, offering potential advantages including negligible vapor pressure, thermal stability, and recyclability [11]. Specifically, 1-butyl-3-methylimidazolium bromide has shown promise for thiolation reactions, providing both solvent and catalytic functions while enabling efficient product separation.

Large-Scale Production Techniques

Industrial Batch Process Parameters

Industrial production of 3-Mercaptopropylmethyldimethoxysilane typically employs batch reactor systems designed to handle the specific requirements of organosulfur chemistry while maintaining safety and environmental compliance [12] [13] [14]. The batch process offers advantages including operational flexibility, easier quality control, and straightforward scale-up from laboratory conditions.

Temperature control represents a critical parameter in industrial batch processing, with typical operating ranges of 28-64°C for methoxysilane synthesis reactions [15]. The relatively mild temperatures minimize energy costs while preventing thermal decomposition of heat-sensitive mercapto functionality. Heating and cooling systems must be designed to provide precise temperature control, typically within ±2°C of setpoint values.

Reaction time optimization in batch systems involves balancing conversion efficiency against productivity requirements. Industrial batch cycles typically range from several hours to complete reaction, including heating, reaction, cooling, and product discharge phases [16] [14]. The actual productive reaction time may represent only 10% of the total cycle time, highlighting the importance of process intensification strategies.

Agitation systems in industrial batch reactors must provide adequate mixing to ensure homogeneous reaction conditions while avoiding excessive shear that could lead to emulsification problems in biphasic systems [17]. Impeller design and rotational speed are optimized based on reactor geometry and fluid properties, with particular attention to maintaining phase contact in liquid-liquid systems.

Atmospheric control is essential for mercaptosilane production, as these compounds are sensitive to both moisture and oxygen. Industrial batch reactors typically operate under inert atmosphere using nitrogen or argon, with continuous monitoring of oxygen and moisture levels [12] [13]. Purge systems ensure rapid establishment and maintenance of inert conditions.

Purification and Distillation Protocols

The purification of 3-Mercaptopropylmethyldimethoxysilane requires specialized distillation protocols that account for the compound's unique properties including moisture sensitivity, thermal stability limitations, and tendency toward disulfide formation [18] [19] [20].

Vacuum distillation represents the preferred purification method for mercaptosilanes, allowing separation at reduced temperatures that minimize thermal decomposition [21] [20]. Operating pressures typically range from 4-30 mmHg, with corresponding boiling points of 74-96°C for 3-Mercaptopropylmethyldimethoxysilane [21]. The vacuum system must be capable of maintaining stable pressure throughout the distillation while handling potentially corrosive vapors.

Multiple distillation steps are often necessary to achieve the high purity levels required for electronic and specialty chemical applications [20] [22]. A typical purification scheme might involve an initial distillation to remove high-boiling impurities, followed by a precision fractionation to separate close-boiling components, and finally a finishing distillation to achieve ultra-high purity levels exceeding 99.9999% [22].

Column design for mercaptosilane distillation must consider several unique requirements including corrosion resistance, minimal hold-up volume, and efficient separation of components with similar volatilities [22] [23]. Structured packing materials are often preferred over traditional trays due to their lower pressure drop and reduced residence time, minimizing thermal exposure of heat-sensitive products.

Temperature control throughout the distillation system requires precise monitoring and control to prevent hot spots that could lead to product decomposition [23]. The use of intermediate condensers has been investigated as a means of reducing the refrigeration load on overhead condensers while maintaining separation efficiency [22].

Product collection and storage systems must maintain inert atmosphere conditions to prevent oxidation and moisture absorption [18] [19]. Storage vessels are typically equipped with nitrogen blanketing systems and desiccant beds to ensure long-term product stability.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a promising alternative approach for mercaptosilane production, offering significant advantages in terms of reaction time, energy efficiency, and process control [24] [25] [26] [27] [28]. The application of microwave irradiation to organosulfur chemistry represents a relatively recent development that capitalizes on the favorable dielectric properties of sulfur-containing compounds.

The fundamental mechanism of microwave heating involves direct coupling between electromagnetic radiation and polar molecules or ions in the reaction mixture [28] [10]. At the standard industrial frequency of 2450 MHz, microwave radiation causes rapid molecular rotation and ionic conduction, leading to volumetric heating that is fundamentally different from conventional conductive heating methods [29].

For mercaptosilane synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining or improving product yields [29] [30]. A typical microwave-assisted synthesis might proceed for only 2-15 minutes compared to several hours required for conventional heating [26] [28] [30]. This time reduction translates directly to improved productivity and reduced energy consumption.

The selection of appropriate solvents for microwave-assisted synthesis requires consideration of dielectric properties and microwave absorption characteristics [27] [10]. High dielectric loss solvents such as dimethyl sulfoxide and dimethylformamide couple efficiently with microwave radiation, enabling rapid heating and excellent temperature control [10]. In contrast, low-loss solvents like hydrocarbons require alternative heating strategies or solvent modification.

Process optimization for microwave-assisted synthesis involves careful control of power input, reaction time, and temperature profiles [27] [28]. Unlike conventional heating where temperature is the primary control parameter, microwave processes require optimization of power density and irradiation time to achieve optimal results. Modern microwave reactors provide precise control over these parameters along with real-time temperature monitoring [26].

Safety considerations for microwave-assisted synthesis include proper containment of volatile reactants and products, pressure relief systems for sealed vessel reactions, and appropriate shielding to prevent radiation exposure [24] [29]. The rapid heating rates achievable with microwave irradiation can lead to rapid pressure buildup, requiring careful pressure management.

Continuous Flow Reactor Approaches

Continuous flow reactor technology represents a paradigm shift from traditional batch processing, offering potential advantages including improved heat and mass transfer, enhanced safety, reduced waste generation, and more consistent product quality [31] [32] [33] [34] [35] [36].

The fundamental principle of flow chemistry involves pumping reactants through tubular reactors where mixing, reaction, and separation occur in a continuous, steady-state manner [32] [33]. This approach contrasts sharply with batch processing where all operations occur sequentially in the same vessel. Flow reactors can achieve residence times ranging from minutes to hours while maintaining precise control over reaction conditions [34] [35].

For mercaptosilane synthesis, continuous flow reactors offer several specific advantages including improved heat removal for exothermic reactions, reduced exposure to atmospheric moisture and oxygen, and the ability to handle hazardous intermediates safely [2] [35]. The tubular geometry provides excellent surface-to-volume ratios for heat transfer while minimizing dead zones that could lead to unwanted side reactions.

Channel reactor technology has been specifically developed for mercaptosilane coupling agent production, addressing the challenges of long reaction periods and poor stability associated with traditional batch methods [2]. These systems achieve long conversion cycles and large output elasticity while maintaining fixed output quality specifications.

Flow rate optimization is critical for achieving desired conversion and selectivity in continuous flow systems [34] [35]. Typical flow rates range from 0.1-10 mL/min depending on reactor dimensions and desired residence time. The Reynolds number and mixing characteristics must be carefully controlled to ensure adequate mass transfer while avoiding pressure drop limitations.

Temperature control in flow reactors can be achieved through various means including electrical heating, fluid heating/cooling, and microwave irradiation [31] [37]. The excellent heat transfer characteristics of flow reactors enable rapid temperature changes and precise temperature profiles that would be difficult to achieve in batch systems.

X-ray Crystallography Studies

Limited X-ray crystallography data exists specifically for 3-Mercaptopropylmethyldimethoxysilane in its crystalline form. The compound typically exists as a liquid at room temperature, with a melting point below -50°C, which presents challenges for conventional single-crystal X-ray diffraction analysis [1] [2]. However, structural insights can be derived from related organosilane compounds and computational studies.

The silicon atom in 3-Mercaptopropylmethyldimethoxysilane adopts a tetrahedral coordination geometry, consistent with sp³ hybridization. The molecular structure features silicon bonded to two methoxy groups (-OCH₃), one methyl group (-CH₃), and one propyl chain terminated with a thiol group (-CH₂CH₂CH₂SH) [3] [1]. The tetrahedral geometry around silicon results in bond angles of approximately 109.5°, typical for four-coordinate silicon compounds [3].

Structural analysis based on vibrational spectroscopy and computational modeling indicates that the Si-O bond lengths range from 1.63 to 1.67 Å, while the Si-C bond lengths are approximately 1.87 Å [3]. The propyl chain adopts an extended conformation to minimize steric interactions with the bulky silicon center and methoxy substituents.

Computational Modeling of Silane-Thiol Interactions

Computational studies using density functional theory (DFT) methods have provided detailed insights into the molecular geometry and electronic structure of 3-Mercaptopropylmethyldimethoxysilane [4] [5]. Ab initio calculations reveal that the molecule exhibits significant conformational flexibility, particularly in the propyl chain region.

The thiol group (-SH) at the terminus of the propyl chain shows characteristic bonding parameters with an S-H bond length of approximately 1.34 Å and a C-S bond length of 1.82 Å [4]. The C-C-S bond angle is approximately 114°, reflecting the sp³ hybridization of the sulfur atom. Computational modeling indicates that the thiol group can participate in hydrogen bonding interactions, influencing the molecular packing and surface binding properties.

Molecular dynamics simulations demonstrate that the compound exhibits restricted rotation around the Si-C bonds due to steric hindrance from the methoxy groups [5]. The calculated barrier to rotation is approximately 15-20 kJ/mol, consistent with experimental observations of conformational stability at room temperature.

Spectroscopic Identification

Fourier Transform Infrared Spectral Signatures

Fourier Transform Infrared (FT-IR) spectroscopy provides definitive identification of functional groups in 3-Mercaptopropylmethyldimethoxysilane. The characteristic absorption bands enable both qualitative identification and quantitative analysis of the compound [6] [7] [8].

The Si-O-Si stretching vibration appears as a strong absorption band at 1054-1063 cm⁻¹, indicating the presence of siloxane linkages formed through condensation reactions [6] [7]. The Si-OH stretching vibration is observed at 960 cm⁻¹, characteristic of silanol groups formed during hydrolysis [6] [8]. The intensity of this band increases with exposure to moisture, confirming the hydrolytic behavior of the methoxy groups.

Aliphatic C-H stretching vibrations are prominent at 2849 and 2939 cm⁻¹, corresponding to the methyl and propyl groups attached to silicon [7] [9]. The Si-O-C stretching vibrations from the methoxy groups appear in the region 1000-1050 cm⁻¹ [6] [7]. The thiol functionality is confirmed by the characteristic S-H stretching vibration at 2550-2600 cm⁻¹, which is diagnostic for mercapto groups [7] [9].

The fingerprint region (800-1200 cm⁻¹) shows multiple absorption bands corresponding to Si-O and Si-C stretching modes, providing detailed structural information about the silicon coordination environment [6] [8]. The relative intensities of these bands can be used to monitor hydrolysis and condensation reactions in real-time.

Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si) Profiling

Multi-nuclear NMR spectroscopy provides comprehensive structural characterization of 3-Mercaptopropylmethyldimethoxysilane across different time scales and molecular environments [10] [11] [12].

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic resonances for each molecular environment. The methyl group directly attached to silicon appears as a singlet at δ 0.2-0.5 ppm, consistent with the electron-withdrawing effect of silicon [11] [12]. The methoxy groups show resonances at δ 3.5-3.8 ppm, while the propyl chain protons appear as a complex multiplet between δ 0.8-2.6 ppm [11]. The thiol proton (-SH) resonates at δ 1.2-1.4 ppm, often appearing as a broad signal due to rapid exchange with trace water.

¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon environments in the molecular framework. The methyl carbon directly bonded to silicon resonates at δ -2 to -5 ppm, reflecting the shielding effect of the silicon atom [11] [13]. The methoxy carbons appear at δ 50-52 ppm, while the propyl chain carbons show resonances in the range δ 10-35 ppm [11] [13]. The carbon atom adjacent to the thiol group typically resonates at δ 22-24 ppm.

²⁹Si NMR Spectroscopy: Silicon-29 NMR spectroscopy is particularly valuable for characterizing the silicon coordination environment and monitoring hydrolysis-condensation reactions [10] [12]. The silicon nucleus in 3-Mercaptopropylmethyldimethoxysilane resonates at δ -40 to -60 ppm, characteristic of tetrahedrally coordinated silicon with mixed organic and alkoxy substituents [10] [12].

During hydrolysis, the ²⁹Si NMR spectrum shows evolution from the initial T⁰ structure (silicon with three organic substituents and one alkoxy group) to T¹, T², and T³ structures representing increasing degrees of condensation [10] [5]. This spectroscopic technique enables quantitative monitoring of the sol-gel process and determination of reaction kinetics.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and detailed fragmentation information for 3-Mercaptopropylmethyldimethoxysilane [14] [15]. The molecular ion peak appears at m/z 180, corresponding to the molecular formula C₆H₁₆O₂SSi [14].

The base peak fragmentation pattern shows characteristic losses consistent with the molecular structure. The loss of a methoxy group (-OCH₃, 31 mass units) produces a fragment at m/z 149, while the loss of a methyl group (-CH₃, 15 mass units) yields m/z 165 [14]. The silicon-containing fragment [Si(OCH₃)₂CH₃]⁺ appears at m/z 119, providing confirmation of the silicon coordination environment.

Lower mass fragments include m/z 75 corresponding to [SiC₂H₇O₂]⁺ and m/z 45 assigned to [SiOCH₃]⁺ [14]. The thiol-containing fragments appear at m/z 34 ([H₂S]⁺) and m/z 75 ([C₃H₇S]⁺), confirming the presence of the mercaptopropyl functionality.

Electron impact ionization typically produces abundant molecular ion peaks due to the stability of the silicon-carbon bonds. Chemical ionization mass spectrometry often shows enhanced molecular ion intensity and reduced fragmentation, facilitating molecular weight determination in complex mixtures.

Physicochemical Property Determination

Thermodynamic Stability Profiles

The thermodynamic stability of 3-Mercaptopropylmethyldimethoxysilane has been characterized through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [16] [9] [17]. The compound exhibits thermal stability up to approximately 150°C under inert atmosphere conditions [16] [9].

DSC analysis reveals no significant phase transitions in the temperature range from -50°C to 150°C, confirming that the compound remains liquid throughout this range [9]. The absence of crystallization exotherms indicates that the compound has limited tendency to form ordered crystalline structures, consistent with its liquid state at room temperature.

TGA studies demonstrate multi-step decomposition behavior beginning around 200°C [9] [17]. The initial weight loss (1-3%) occurs below 120°C and is attributed to desorption of physically adsorbed moisture [9]. The major decomposition begins around 300°C with a rapid weight loss of 15-20% corresponding to organic group decomposition [9] [17]. Complete decomposition occurs by 600°C, leaving a silica residue of approximately 8-12% by weight.

The activation energy for thermal decomposition has been determined to be 85-95 kJ/mol using Kissinger analysis of DSC data at different heating rates [9]. This value is consistent with the thermal stability observed in practical applications up to 150°C.

Hydrolytic Behavior in Aqueous Systems

The hydrolytic behavior of 3-Mercaptopropylmethyldimethoxysilane in aqueous systems has been extensively studied using in-situ Raman spectroscopy and NMR techniques [18] [19] [5]. The compound undergoes step-wise hydrolysis of the methoxy groups, followed by condensation to form siloxane networks.

Kinetic studies reveal that the hydrolysis reaction follows mixed-order kinetics with reaction orders of 0.9 with respect to the silane, 1.0 with respect to water, and 1.0 with respect to the catalyst [18]. The activation energy for hydrolysis is 28.1 ± 1.1 kJ/mol with a pre-exponential factor of 807.7 (mol/L)⁻¹·⁹·min⁻¹ [18].

The hydrolysis mechanism proceeds through nucleophilic attack of water on the silicon atom, facilitated by protonation of the leaving methoxy group in acidic conditions [18] [5]. The reaction rate is significantly enhanced by acid catalysis, with optimal conditions occurring at pH 2-4 [18] [5].

Condensation reactions begin immediately after hydrolysis, with the formation of siloxane bonds between adjacent silanol groups [18] [19]. The condensation reaction exhibits higher activation energy (52.2 ± 0.4 kJ/mol) compared to hydrolysis, indicating that this step is more temperature-sensitive [18].

The water/silane ratio significantly influences the degree of hydrolysis and the resulting oligomer structure [18] [5]. At low water ratios (r < 1.0), incomplete hydrolysis occurs, while high water ratios (r > 2.0) promote complete hydrolysis and extensive condensation. The optimal ratio for controlled hydrolysis is typically 1.0-1.5 mol water per mol silane [18].

Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with reaction rates doubling for every 10°C increase in temperature within the range 20-80°C [18]. Above 80°C, competing reactions including thermal decomposition begin to influence the overall kinetics.

GHS Hazard Statements

H302 (46.51%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (52.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (46.51%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (52.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (51.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (46.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

1-Propanethiol, 3-(dimethoxymethylsilyl)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.